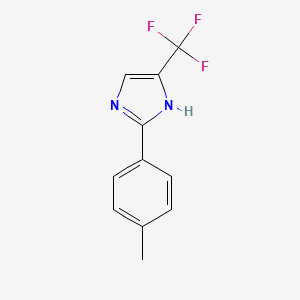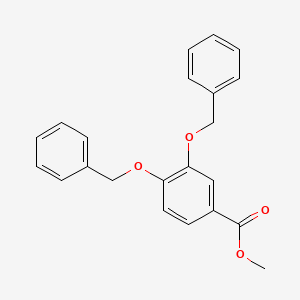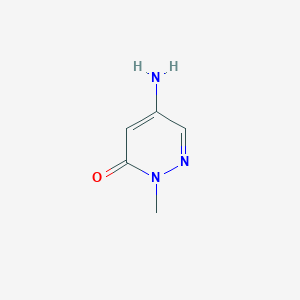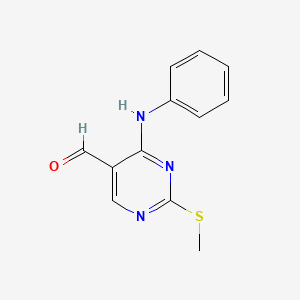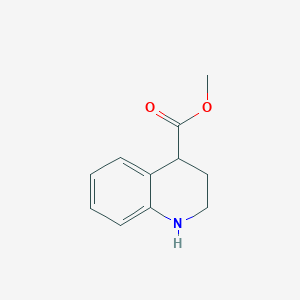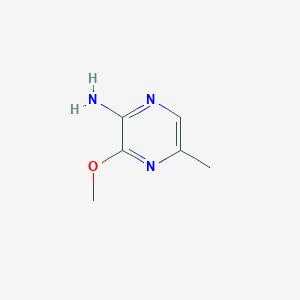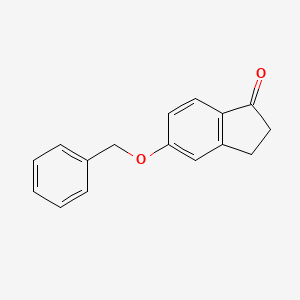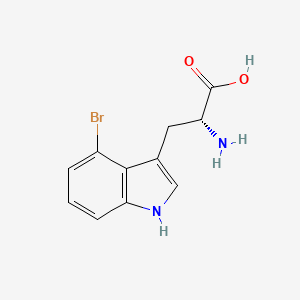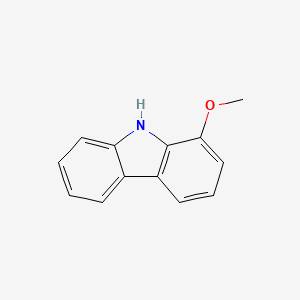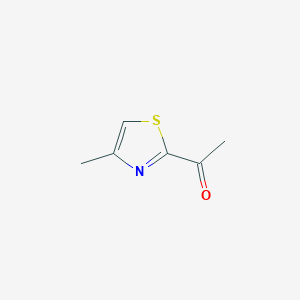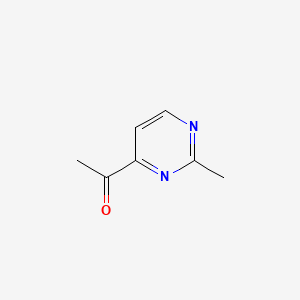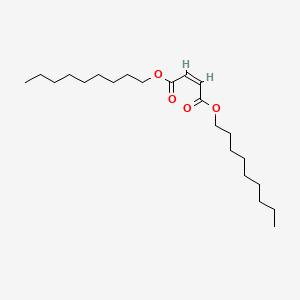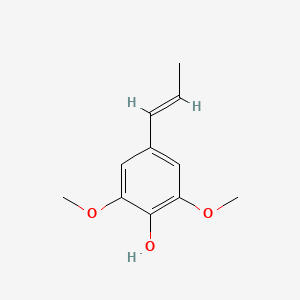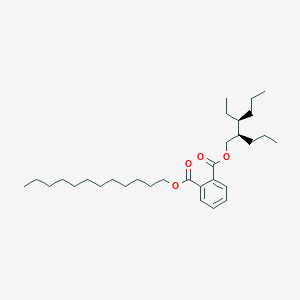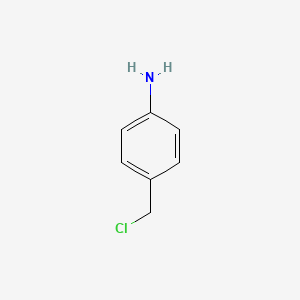
4-(Chloromethyl)aniline
Übersicht
Beschreibung
4-(Chloromethyl)aniline is an organic compound with the molecular formula C7H8ClN . It has an average mass of 141.598 Da and a mono-isotopic mass of 141.034531 Da . It is also known by other names such as 4-Aminobenzyl chloride and 4-chloromethylaniline .
Synthesis Analysis
The synthesis of anilines, including 4-(Chloromethyl)aniline, involves various methods and applications. The process includes both classical and modern approaches. The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are diverse . A series of microporous polymers was produced via the self-condensation of dichloroxylene, which is a typical bischloromethyl monomer for a one-step synthetic process .Molecular Structure Analysis
4-(Chloromethyl)aniline contains a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) . It consists of 8 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Chlorine atom .Chemical Reactions Analysis
Arylamines, such as 4-(Chloromethyl)aniline, are very reactive towards electrophilic aromatic substitution. The strongest activating and ortho/para-directing substituents are the amino (-NH2) and hydroxyl (-OH) groups . The overreactivity of aniline can be circumvented by first going through the corresponding amide .Physical And Chemical Properties Analysis
4-(Chloromethyl)aniline has a density of 1.2±0.1 g/cm3, a boiling point of 257.6±15.0 °C at 760 mmHg, and a flash point of 109.6±20.4 °C . It has a molar refractivity of 40.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 119.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Polyurethane Cationomers
4-(Chloromethyl)aniline derivatives are utilized in the synthesis of polyurethane cationomers with anil groups. These cationomers exhibit fluorescent properties due to the salicylideneanil structures. The process involves a series of chemical reactions leading to the formation of polymeric films with unique photochromic mechanisms and fluorescent characteristics. This has potential applications in materials science, particularly in creating materials with light-responsive properties (Buruianǎ et al., 2005).
Synthesis of 4-Aminobenzaldehydes
4-(Chloromethyl)aniline plays a role in the synthesis of 4-aminobenzaldehydes from anilines. The process involves mild conditions in a specific solvent, leading to high yields of substituted 4-aminobenzaldehydes. This synthesis is significant in the field of organic chemistry and can be used in various industrial and research applications (Liedholm, 1992).
Nonlinear Optical (NLO) Materials
Derivatives of 4-(Chloromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, are studied for their potential use in nonlinear optical materials. Vibrational analysis and theoretical computations are employed to understand the effects of substituent positions and the structure on the material's properties. This research is pivotal in developing new materials with specific optical characteristics for technological applications (Revathi et al., 2017).
Anticancer Agent Synthesis
4-(Chloromethyl)aniline derivatives are used in synthesizing novel anticancer agents with 4-anilinoquinazoline scaffolds. The process involves an improved synthesis method for key intermediates, leading to compounds showing promising anticancer activity in vitro. This application is particularly significant in medicinal chemistry and drug development (Li et al., 2010).
Safety And Hazards
4-(Chloromethyl)aniline is classified as a hazardous substance. It is flammable, toxic if swallowed, in contact with skin or if inhaled, and may cause an allergic skin reaction. It is suspected of causing genetic defects and cancer, and causes damage to organs (Blood) through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
4-(chloromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMVMXBARQUECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462183 | |
| Record name | 4-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)aniline | |
CAS RN |
65581-19-3 | |
| Record name | 4-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



